
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride: is a biochemical compound with the molecular formula C5H13ClN2O3 . It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves the reaction of ornithine derivatives under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using standardized protocols to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-ornithine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies of amino acid metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of specialized biochemical products.
Mechanism of Action
The mechanism of action of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
DL-Ornithine: A precursor in the biosynthesis of polyamines.
3-Hydroxy-L-ornithine: A hydroxylated derivative of ornithine.
L-Ornithine Monohydrochloride: A hydrochloride salt of ornithine.
Uniqueness: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is unique due to its specific hydroxylation pattern and racemic mixture, which may confer distinct biochemical properties compared to its analogs .
Properties
Molecular Formula |
C5H13ClN2O3 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1 |
InChI Key |
XFRYPAVXBMFXQE-MMALYQPHSA-N |
Isomeric SMILES |
C(CN)[C@@H]([C@@H](C(=O)O)N)O.Cl |
Canonical SMILES |
C(CN)C(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


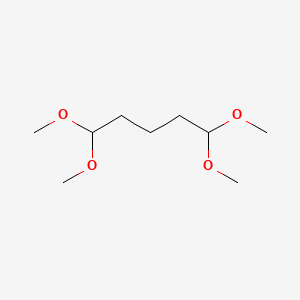

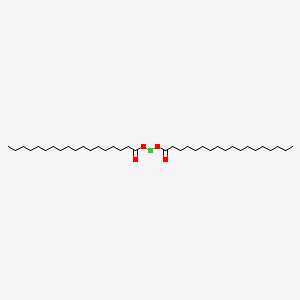
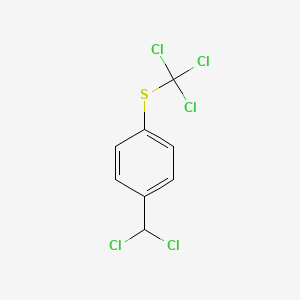

![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
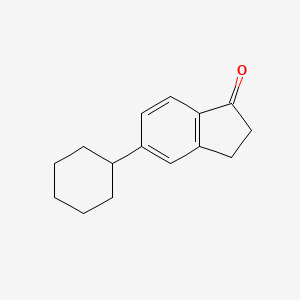
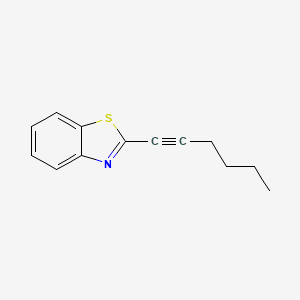
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
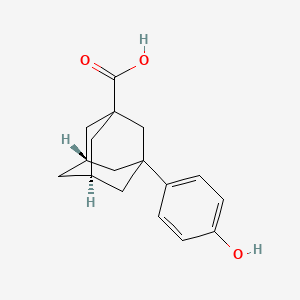
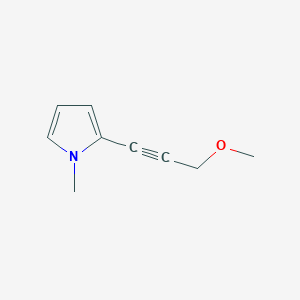
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
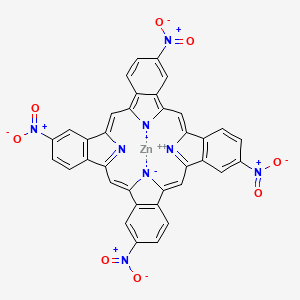
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)
